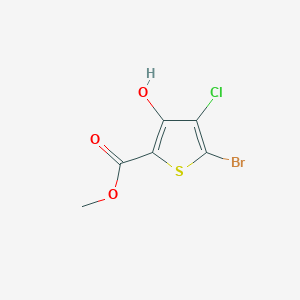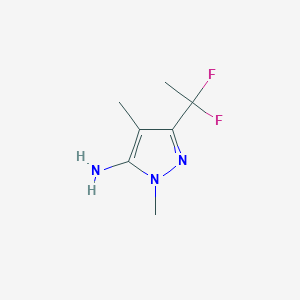
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted pyrazoles, which can be further utilized in different applications.
科学研究应用
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Material Sciences: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用机制
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to desired biological effects .
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in various synthetic applications.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for drug design.
Fluorinated heterocycles: Widely used in pharmaceuticals and agrochemicals due to their enhanced properties.
Uniqueness
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. The presence of both methyl and difluoroethyl groups makes it a versatile building block for the synthesis of complex molecules with tailored properties.
属性
分子式 |
C7H11F2N3 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
5-(1,1-difluoroethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-4-5(7(2,8)9)11-12(3)6(4)10/h10H2,1-3H3 |
InChI 键 |
LEIRJQTYEBEBGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C(C)(F)F)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


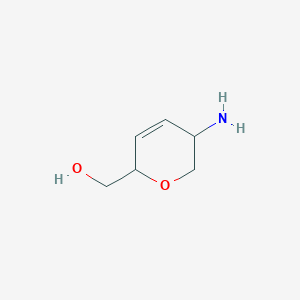
![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
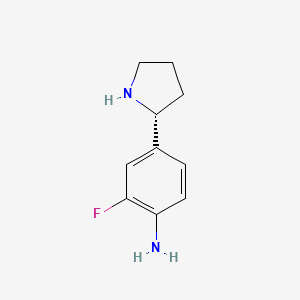
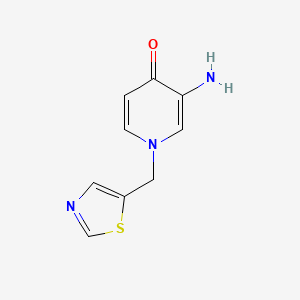
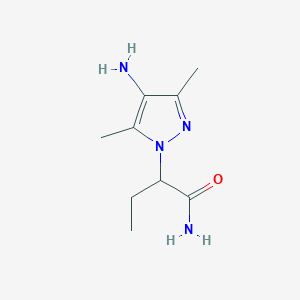
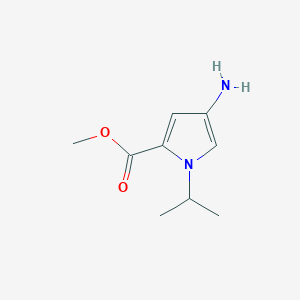



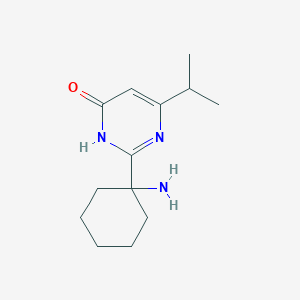
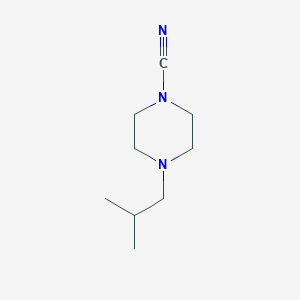
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
amine](/img/structure/B15276322.png)
